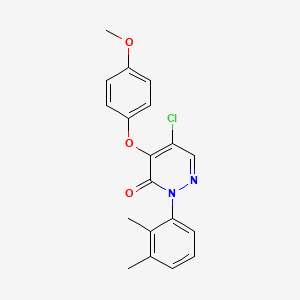

5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one

Description

5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is a small-molecule antagonist of neuropeptide B/W receptor 1 (NPBWR1/GPR7), identified through high-throughput screening (HTS) and subsequent medicinal chemistry optimization . Its core structure comprises a pyridazinone ring substituted at positions 2, 4, and 5:

- 5-Chloro: Enhances binding affinity and metabolic stability.

- 2-(2,3-Dimethylphenyl): Contributes to hydrophobic interactions with the receptor.

- 4-(4-Methoxyphenoxy): Facilitates π-π stacking and hydrogen bonding.

This compound exhibits submicromolar antagonistic activity (IC₅₀ < 1 μM) against NPBWR1 and high selectivity against off-target receptors, making it a lead candidate for studying feeding behavior, pain modulation, and neuroendocrine regulation .

Properties

IUPAC Name |

5-chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-12-5-4-6-17(13(12)2)22-19(23)18(16(20)11-21-22)25-15-9-7-14(24-3)8-10-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUHMAWNKDQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

Substitution Reactions:

Coupling Reactions: The attachment of the 2,3-dimethylphenyl and 4-methoxyphenoxy groups is typically carried out through nucleophilic aromatic substitution or Suzuki coupling reactions, using palladium catalysts and appropriate boronic acids or halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyridazinone ring or other functional groups.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Researchers explore its efficacy and safety as a lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Activity Trends

The compound’s activity and selectivity are highly sensitive to substitutions at the 2- and 4-positions of the pyridazinone core. Below is a comparative analysis of its analogs:

Table 1: Activity and Selectivity of Pyridazinone-Based NPBWR1 Antagonists

Critical Structural Insights

2-Substituent Optimization

- Initial HTS Hit (p-Tolyl) : The micromolar activity of the HTS hit was attributed to suboptimal hydrophobic packing with NPBWR1’s transmembrane domain .

- Lead Compound (3,5-Dimethylphenyl) : Introducing steric bulk via 3,5-dimethyl groups improved binding affinity 20-fold by filling a hydrophobic pocket in the receptor .

- CYM50769 (9H-Fluoren-9-yl) : The rigid, planar fluorenyl group enhanced π-π interactions and reduced entropic penalties, achieving IC₅₀ = 0.2 μM and exceptional selectivity .

4-Substituent Role

- 4-Methoxyphenoxy: Optimal for hydrogen bonding with Ser²⁹⁶ and Tyr³⁰⁷ residues in NPBWR1. Replacement with larger alkoxy groups (e.g., ethoxy) reduced activity due to steric clashes .

- Alkynyl or Sulfur-Containing Groups: Derivatives with 4-alkynyl or methylsulfanyl substituents (e.g., from synthetic studies in ) showed negligible NPBWR1 activity, highlighting the necessity of the phenoxy moiety .

5-Chloro Substituent

The 5-chloro group is invariant across active analogs. Its removal or replacement (e.g., with methoxy) abolished antagonistic activity, likely due to disrupted halogen bonding with Thr¹⁹⁰ .

Selectivity and Pharmacological Profiles

- Lead Compound vs. CYM50769 : While both exhibit submicromolar potency, CYM50769’s fluorenyl group minimizes off-target interactions (e.g., with hERG, CYP450 isoforms), making it superior for in vivo studies .

- Benzyl Derivatives : Despite moderate activity, benzyl-substituted analogs displayed CNS penetration but lower selectivity, limiting therapeutic utility .

Biological Activity

5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with chlorine and methoxy groups, which are known to influence its biological activity. The molecular formula is C18H19ClN2O3, with a molecular weight of 348.81 g/mol. The presence of the chlorine atom and the methoxyphenoxy group are critical for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.

- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and survival, particularly by enhancing the efficacy of established chemotherapeutics like doxorubicin. This synergistic effect has been particularly noted in Claudin-low breast cancer subtypes, suggesting a targeted therapeutic approach.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.

- In vitro Studies : The compound was tested against a range of bacterial strains and exhibited significant inhibition of growth, indicating potential as an antimicrobial agent. The presence of the chlorinated and methoxylated phenyl groups is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | MCF-7, MDA-MB-231 | Induced apoptosis; synergistic with doxorubicin | |

| Antimicrobial | Various bacteria | Significant growth inhibition |

Case Studies

- Anticancer Efficacy : A study published in 2017 explored the cytotoxic effects of several pyridazinone derivatives, including our compound of interest. The results indicated that compounds with chlorine substituents showed enhanced cytotoxicity in breast cancer cell lines compared to their non-chlorinated counterparts. This highlights the importance of halogenation in enhancing biological activity.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyridazinone derivatives against common bacterial strains such as E. coli and S. aureus. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated pyridazinone intermediates. Key steps include:

- Nucleophilic substitution : Introducing the 4-methoxyphenoxy group via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .

- Coupling reactions : Suzuki-Miyaura or Ullmann couplings may be employed to attach the 2,3-dimethylphenyl group, requiring palladium catalysts and inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final compound .

Q. How are spectroscopic techniques (NMR, MS) utilized to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The pyridazinone carbonyl appears at δ ~165 ppm in 13C NMR .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ are observed, with fragmentation patterns confirming substituent loss (e.g., Cl, methoxyphenoxy groups) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming the position of the chloro substituent) .

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm monitor purity (>95%) .

- Accelerated stability studies : Samples are stored at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the methoxy group) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 4-methoxyphenoxy group?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. DMSO), and base (K2CO3 vs. Cs2CO3) to identify optimal conditions .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the phenoxide ion .

- Kinetic studies : Use in situ IR or TLC to monitor reaction progress and minimize side reactions (e.g., over-substitution) .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., NH in by-products) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Q. What strategies improve the compound’s solubility for in vitro bioassays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to avoid cytotoxicity .

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data across different assays?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC50 vs. EC50) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal assays : Validate results with fluorescence-based and luminescence-based readouts .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs) using PyMOL for visualization .

- QSAR models : Train models on pyridazinone derivatives to correlate substituents with activity (software: MOE, Schrodinger) .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns to identify key residues for mutagenesis studies .

Advanced Structural Analysis

Q. How can crystallization challenges (e.g., poor crystal growth) be mitigated?

Methodological Answer:

Q. What are the strategies for regioselective modification of the pyridazinone core?

Methodological Answer:

- Protecting groups : Temporarily block the 4-methoxyphenoxy group with TBSCl before functionalizing the 5-position .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.